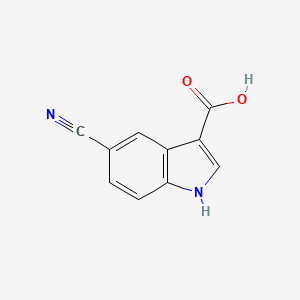

5-cyano-1H-indole-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-4-6-1-2-9-7(3-6)8(5-12-9)10(13)14/h1-3,5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKDHLJDXYCJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293676 | |

| Record name | 5-Cyano-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174500-89-1 | |

| Record name | 5-Cyano-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174500-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of 5 Cyano 1h Indole 3 Carboxylic Acid

Direct and Indirect Synthesis of 5-Cyano-1H-Indole-3-Carboxylic Acid and its Precursors

The preparation of this compound can be achieved either by building the indole (B1671886) ring with the required functional groups already in place on the precursors or by adding them to a pre-formed indole nucleus. A notable direct method involves the C-H carboxylation of 5-cyanoindole (B20398). In a representative procedure, 5-cyanoindole is reacted with carbon dioxide in the presence of a strong base like lithium tert-butoxide (LiOtBu) in an aprotic polar solvent such as N,N-dimethyl-formamide (DMF) at elevated temperatures. chemicalbook.com This reaction directly introduces the carboxylic acid group at the C3 position of the 5-cyanoindole scaffold, offering an efficient route to the target molecule. chemicalbook.com

Indirect methods often rely on powerful indole ring-forming reactions to first construct an indole-3-carboxylic acid derivative, followed by the introduction of the cyano group at the 5-position.

Classical and Contemporary Indole Annulation Strategies for 3-Carboxylic Acid Functionalization

The indole-3-carboxylic acid framework is a common target in organic synthesis, and several named reactions have been adapted for its creation.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com To generate an indole with a carboxylic acid at the 3-position, a β-keto acid or a derivative like pyruvic acid is used as the carbonyl component. thermofisher.com

For the specific synthesis of a 5-cyano-substituted indole, one would start with (4-cyanophenyl)hydrazine. Condensation of this hydrazine (B178648) with pyruvic acid would form the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) induces a rsc.orgrsc.org-sigmatropic rearrangement and cyclization to yield the 5-cyano-indole-2-carboxylic acid. While the classical Fischer synthesis with pyruvic acid leads to 2-carboxylic acids, modifications in the carbonyl partner are necessary to achieve 3-carboxylation. thermofisher.com

An alternative, indirect strategy involves a Japp-Klingemann type Fischer-indole synthesis to produce an indole-5-carboxylic acid, which can then undergo functional group interconversion of the carboxylic acid to a cyano group. nih.gov

Table 1: Key Features of Fischer Indole Synthesis for Carboxylated Indoles

| Feature | Description |

| Precursors | Arylhydrazine (e.g., (4-cyanophenyl)hydrazine) and a carbonyl compound (e.g., a pyruvate (B1213749) derivative). |

| Key Intermediate | Arylhydrazone. |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). wikipedia.org |

| Core Transformation | Acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org |

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a reaction that forms 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). wikipedia.orgsynarchive.com The reaction mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination cascade. wikipedia.org

This method inherently produces a 5-hydroxyindole-3-carboxylic ester. wikipedia.orgrevistadechimie.roresearchgate.net Therefore, it serves as an indirect route to this compound. The synthesis would proceed by first preparing the ethyl 5-hydroxy-1H-indole-3-carboxylate. The resulting 5-hydroxy group would then need to be converted to the desired 5-cyano group in subsequent synthetic steps, for example, through a Sandmeyer-type reaction on a derived diazonium salt or via a multi-step conversion. The reaction is typically performed in polar solvents, and the use of mild Lewis acid catalysts can improve yields. wikipedia.orgcnr.it

Table 2: Overview of the Nenitzescu Indole Synthesis

| Feature | Description |

| Precursors | Benzoquinone and a β-enamino ester (e.g., ethyl β-aminocrotonate). synarchive.com |

| Primary Product | 5-Hydroxyindole-3-carboxylic ester. wikipedia.org |

| Mechanism | Michael addition followed by nucleophilic attack of the enamine and elimination. wikipedia.org |

| Applicability | An indirect pathway requiring subsequent functional group transformation of the 5-hydroxy group. |

The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce a 2,3-disubstituted indole. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups on both starting materials. ub.eduresearchgate.net

To apply this methodology for the synthesis of this compound, one would require two key precursors: 2-iodo-4-cyanoaniline and an alkyne bearing a carboxylic acid or a protected carboxylate group at one of its termini. The palladium catalyst, typically Pd(OAc)₂, facilitates a sequence of oxidative addition, alkyne insertion, and reductive cyclization to form the indole ring. wikipedia.org The regioselectivity of the alkyne insertion is a critical factor, often placing the more sterically bulky substituent at the 2-position of the resulting indole. wikipedia.org By choosing an appropriate alkyne, such as propiolic acid ethyl ester, the 3-carboxylic acid functionality can be installed directly during the annulation process.

Table 3: Larock Indole Synthesis Parameters

| Parameter | Details |

| Aniline Precursor | An o-haloaniline, such as 2-iodo-4-cyanoaniline. |

| Alkyne Precursor | A disubstituted alkyne, one substituent being a carboxylate or its equivalent. |

| Catalyst System | Typically Palladium(II) acetate (B1210297) (Pd(OAc)₂). wikipedia.orgub.edu |

| Reaction Conditions | Often requires a base (e.g., K₂CO₃) and a chloride salt (e.g., LiCl). wikipedia.org |

Targeted Introduction of the Cyano Group at the 5-Position

A common and highly effective strategy for synthesizing the title compound involves the late-stage introduction of the cyano group onto a pre-formed indole ring that already contains the 3-carboxylic acid moiety. This is typically achieved through the cyanation of a suitably functionalized precursor at the 5-position.

The conversion of a 5-haloindole derivative, most commonly 5-bromo-1H-indole-3-carboxylic acid, into the corresponding 5-cyano compound is a well-established transformation. chemimpex.com This precursor is a versatile building block for developing various bioactive molecules. chemimpex.com The reaction is typically accomplished using a transition metal-catalyzed cross-coupling reaction, known as a cyanation reaction.

Palladium-catalyzed cyanation is a frequently employed method. In this approach, 5-bromo-1H-indole-3-carboxylic acid (or its ester) is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand. This reaction efficiently replaces the bromine atom with a cyano group to afford this compound. Copper-catalyzed cyanations are also a viable alternative.

Photochemical Pathway from Cyanotriazoles to 5-Cyanoindoles

A potential, albeit less direct, method for the formation of the cyanoindole core involves the photochemical transformation of cyanotriazoles. Research has demonstrated that 1,4-diaryl-5-cyano-1,2,3-triazoles can undergo photoconversion to yield cyanoindoles. thieme-connect.com This process, known as photodenitrogenation, relies on the irradiation of the cyanotriazole precursor with light, typically at wavelengths of 300 nm or 390 nm, which induces the extrusion of nitrogen gas (N₂) and subsequent rearrangement to form the indole ring. thieme-connect.com

The regiochemical outcome of this reaction, determining whether a 2-cyanoindole or a 3-cyanoindole (B1215734) is formed, is dependent on the electronic properties of the substituents on the triazole ring. thieme-connect.com For instance, the photoconversion of specific 5-cyanotriazoles has been shown to lead to the formation of 3-cyanoindoles. thieme-connect.com Mechanistic studies suggest the reaction proceeds through a highly reactive azirine intermediate which then rearranges to the more stable indole isomers. thieme-connect.com While this photochemical pathway provides a novel route to the cyanoindole skeleton, its application to the specific synthesis of 5-cyanoindoles would require a carefully substituted cyanotriazole precursor.

Integration of Carboxylic Acid at the 3-Position

The introduction of a carboxylic acid group at the C3 position of the indole ring is a critical step in the synthesis of the target molecule. This can be achieved through direct carboxylation of a pre-existing indole scaffold or as part of a sequential functionalization strategy.

Direct carboxylation of the indole C3-H bond is an efficient method for synthesizing indole-3-carboxylic acids. A prominent strategy involves the reaction of an indole derivative with carbon dioxide (CO₂) in the presence of a strong base. nih.gov For the synthesis of this compound, a direct carboxylation of 5-cyanoindole is a highly effective method. chemicalbook.com This reaction is typically performed using a strong base like lithium tert-butoxide (LiOtBu) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com The base deprotonates the indole nitrogen, increasing the nucleophilicity of the indole ring and facilitating the attack at the C3 position by CO₂. nih.gov

Another approach involves enzymatic carboxylation. The enzyme indole-3-carboxylic acid decarboxylase (AnInD), from the UbiD family, has been shown to catalyze the carboxylation of indole to indole-3-carboxylic acid in the presence of a CO₂ source like sodium bicarbonate. nih.gov This biocatalytic method represents a greener alternative to traditional chemical methods.

| Parameter | Condition | Reference |

| Starting Material | 5-Cyanoindole | chemicalbook.com |

| Reagent | Carbon Dioxide (CO₂) | chemicalbook.com |

| Base | Lithium tert-butoxide (LiOtBu) | chemicalbook.com |

| Solvent | N,N-dimethylformamide (DMF) | chemicalbook.com |

| Temperature | 100 °C | chemicalbook.com |

| Reaction Time | 24 hours | chemicalbook.com |

| Yield | 90-95% | chemicalbook.com |

This interactive table summarizes the reaction conditions for the direct carboxylation of 5-cyanoindole.

Sequential functionalization provides a versatile approach to constructing complex indoles by introducing functional groups in a stepwise manner. In the context of this compound, a logical sequence involves first obtaining the 5-cyanoindole intermediate, followed by the introduction of the carboxylic acid at the C3 position.

The synthesis of the 5-cyanoindole intermediate can be accomplished through various methods, such as the Sandmeyer reaction on 5-aminoindole (B14826) or by building the indole ring from a precursor already containing a cyano group, for example, through the reductive cyclization of a substituted 2-chloronitrobenzene with ethyl cyanoacetate. nih.govbeilstein-journals.org

Once 5-cyanoindole is obtained, the C3 position can be functionalized. Besides direct carboxylation, an alternative strategy is to first introduce a formyl group (-CHO) at the C3 position via electrophilic substitution, a classic example being the Vilsmeier-Haack reaction. The resulting 5-cyano-1H-indole-3-carbaldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents. This two-step process offers an alternative route to the final product. The development of efficient strategies to functionalize the C3-position of indoles remains an active area of research, with various methods being developed for C-H bond activation and cross-coupling reactions. chemrxiv.orgrsc.org

Optimized Multi-Step Synthesis of this compound

An optimized synthesis of this compound is achieved through a direct and high-yielding carboxylation of a readily available intermediate. chemicalbook.com

The key intermediate for this optimized synthesis is 5-cyanoindole. This intermediate is then subjected to direct C-H carboxylation. The reaction is carried out in a dried reaction vessel where 5-cyanoindole and an excess of lithium tert-butoxide are combined. chemicalbook.com After evacuating the vessel and introducing a carbon dioxide atmosphere, DMF is added, and the mixture is heated. chemicalbook.com

Upon completion, the reaction is quenched with an acid solution (e.g., 2 N HCl) and the product is extracted with an organic solvent like ethyl acetate. chemicalbook.com The combined organic layers are then washed, dried, and concentrated under reduced pressure. chemicalbook.com Purification of the crude product is critical to obtaining high-purity this compound. This is effectively achieved using preparative thin-layer chromatography (TLC) with a solvent system such as hexane:acetone (1:1). chemicalbook.com Recrystallization from an appropriate solvent system can also be employed as a final purification step to yield the product as a white solid. chemicalbook.com

The direct carboxylation method for synthesizing this compound is highly efficient, with reported yields reaching 90-95%. chemicalbook.com This high yield is a significant advantage for this synthetic route.

For scalability, transitioning from a laboratory-scale batch process to larger-scale production requires careful consideration. While the reported batch process is effective, potential challenges on a larger scale include managing the exothermicity of the reaction with the strong base, ensuring efficient mixing, and handling the gaseous CO₂ reagent safely and effectively.

A modern approach to enhance scalability and process control is the use of continuous flow chemistry. beilstein-journals.org A flow chemistry setup could allow for better temperature control, improved safety, and consistent product quality. nih.govresearchgate.net Optimization in a flow system would involve adjusting parameters such as reagent concentration, flow rate, reaction temperature, and pressure to maximize throughput and yield. beilstein-journals.org For instance, the use of packed-bed reactors with a solid-supported base or catalyst could simplify downstream processing. nih.gov Although the direct carboxylation of 5-cyanoindole is a high-yielding reaction, adapting it to a scalable, potentially continuous, process would be a key step for industrial application, requiring optimization studies similar to those performed for other indole syntheses. beilstein-journals.org

Derivatization and Subsequent Functionalization Reactions of this compound

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a prime site for modification through esterification and amidation reactions.

Esterification:

Esterification of this compound is typically achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. rug.nlmasterorganicchemistry.com This reaction can also be facilitated by various coupling agents. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) has been reported for the synthesis of certain indole-3-acetic acid esters. frontiersin.org The choice of alcohol and reaction conditions can be tailored to produce a wide range of esters with varying properties. A concise flow synthesis method has been developed for the production of indole-3-carboxylic esters, highlighting the industrial relevance of these compounds. researchgate.net

Amidation:

Amidation of the carboxylic acid moiety involves its reaction with an amine, often activated by a coupling agent to form an amide bond. lookchemmall.com This reaction is fundamental in the synthesis of various biologically active molecules. For example, N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamides have been synthesized and evaluated as xanthine (B1682287) oxidase inhibitors. nih.gov The synthesis of these amides typically involves coupling the indole carboxylic acid with the appropriate amine. Similarly, indolyl carboxylic amide analogues have been prepared as selective D3 dopamine (B1211576) receptor ligands. nih.gov The use of catalysts like Nb2O5 has also been explored for the direct amidation of carboxylic acids with amines. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference(s) |

|---|---|---|---|

| This compound | Alcohol | Ester | rug.nlmasterorganicchemistry.comresearchgate.net |

| This compound | Amine | Amide | lookchemmall.comnih.govnih.gov |

| Indole-3-acetic acid | Alcohol | Ester | frontiersin.org |

Transformations Involving the Cyano Group

The cyano group at the C-5 position offers a handle for various chemical transformations, although it is often retained in the final product for its electronic properties. One notable transformation is its participation in cycloaddition reactions. While specific examples for this compound are less common in the provided context, the general reactivity of cyano groups on indole rings is well-established. nih.gov For instance, 3-cyanoacetyl indoles are versatile starting materials for constructing a variety of molecules containing indole moieties. rsc.org The cyano group can also be a precursor for other functional groups through reactions like hydrolysis to a carboxylic acid or reduction to an amine, though these are not explicitly detailed for this specific compound in the provided search results. A concise flow synthesis of an indole-3-carboxylic ester and its derivatization to an auxin mimic has been reported, which may involve transformations of a cyano group at some stage. beilstein-journals.org

Modifications of the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring can be readily functionalized, most commonly through N-alkylation.

N-Alkylation:

N-alkylation of the indole nucleus is a common strategy to introduce diversity and modulate the biological activity of indole derivatives. google.comnih.gov This reaction is typically carried out by treating the indole with an alkyl halide in the presence of a base. For example, the N-alkylation of 5-bromoindole (B119039) has been achieved using various bases and alkylating agents. google.com The synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters has been reported through a domino aza-Michael-SNAr-heteroaromatization sequence, which involves the alkylation of the indole nitrogen. nih.gov Iron-catalyzed N-alkylation of indolines and indoles has also been developed as a sustainable synthetic method. nih.gov Phase-transfer catalysis is another effective method for the N-alkylation of indole derivatives. researchgate.net

Table 2: N-Alkylation of Indole Derivatives

| Indole Substrate | Alkylating Agent | Catalyst/Base | Product | Reference(s) |

|---|---|---|---|---|

| 5-Bromoindole | Alkyl halide | Base | N-Alkyl-5-bromoindole | google.com |

| Indoline (B122111) | Alcohol | Iron complex | N-Alkylindoline | nih.gov |

| Indole | Alkyl halide | Phase-transfer catalyst | N-Alkylindole | researchgate.net |

Reactions at the Indole C-2 Position

While the C-3 position is the most reactive site for electrophilic substitution in indoles, reactions at the C-2 position can also be achieved, often through directed metalation or specific catalytic processes. The provided information does not offer specific examples of reactions at the C-2 position of this compound. However, the general reactivity of the indole C2–C3 π-bond and the C2–N sigma bond towards cycloaddition reactions is known. nih.gov A rhodium-catalyzed aldehyde-directed oxidative [3 + 2] cascade annulation of indolecarbaldehydes with alkynes has been developed, which involves C-H activation at the C-2 position. acs.org

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole ring is susceptible to both electrophilic and nucleophilic substitution reactions, with the outcome depending on the reaction conditions and the nature of the substituents present on the ring.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the indole ring typically occurs at the C-3 position due to the high electron density at this site. nih.govmasterorganicchemistry.com However, with the C-3 position already substituted in this compound, electrophilic attack would be directed to other positions on the benzene (B151609) ring, influenced by the directing effects of the cyano and carboxylic acid groups. The cyano group is a deactivating meta-director, while the carboxylic acid group is also deactivating and meta-directing. Therefore, electrophilic substitution would be expected to be challenging and likely occur at the C-7 or C-4 positions, though specific examples for this compound are not provided.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the indole ring is less common but can occur, particularly when the ring is substituted with strong electron-withdrawing groups. The cyano group at the C-5 position can activate the ring towards nucleophilic attack. A domino aza-Michael-SNAr-heteroaromatization route to C5-substituted 1-alkyl-1H-indole-3-carboxylic esters has been reported, where the cyano group facilitates the SNAr reaction. nih.gov Similarly, nucleophilic substitution reactions on 5-nitroindoles have been utilized in the synthesis of various derivatives. d-nb.info

Reactivity Profiles and Mechanistic Investigations of 5 Cyano 1h Indole 3 Carboxylic Acid

Fundamental Reactivity of the Indole (B1671886) Core in the Context of 5-Cyano-1H-Indole-3-Carboxylic Acid

The indole ring is an electron-rich aromatic system, yet its inherent reactivity is significantly modulated by its substituents. sci-hub.se The presence of both a cyano and a carboxylic acid group, particularly electron-withdrawing ones, makes the indole core less prone to electrophilic substitution compared to unsubstituted indole. sci-hub.seresearchgate.net

Nucleophilic Character and Protonation Behavior

The indole ring system is generally considered a π-excessive heterocycle, making it a good nucleophile. sci-hub.se However, in this compound, the nucleophilic character is substantially altered. The C3 position, typically the most nucleophilic site in indoles, is occupied by the carboxylic acid group. nih.gov While the indole nitrogen (N1) can act as a nucleophile, its reactivity is diminished by the strong electron-withdrawing effect of the cyano group at the C5 position, which reduces electron density across the ring system. nih.govresearchgate.net

Protonation is a key aspect of the compound's reactivity, especially in acidic reaction media. nih.gov The protonation behavior is complex due to multiple potential sites: the carboxyl group, the cyano nitrogen, and the indole ring itself. The carboxylic acid is the most likely site of initial protonation in strongly acidic solutions. nih.gov Studies on related indolecarboxylic acids show that protonation is a critical step in reactions like decarboxylation. nih.govrsc.org The pKa values of related compounds provide insight into the likely protonation equilibria.

Table 1: Estimated pKa Values for Functional Groups Related to this compound

| Functional Group/Compound | Estimated pKa | Site of Protonation |

|---|---|---|

| Indole (for N-H protonation) | ~17 (in DMSO) | N1 |

| Indole (for C3 protonation) | -3.6 | C3 |

| Benzoic Acid | 4.2 | Carboxyl OH |

Note: These are approximate values for related, simpler molecules and serve to illustrate the relative basicity of the different sites.

Aromaticity and Electron Density Distribution

Indole is a 10-π electron aromatic system, conforming to Hückel's rule. msu.edu The introduction of a cyano group at the 5-position and a carboxylic acid at the 3-position significantly perturbs the electron density distribution. nih.gov Both are electron-withdrawing groups that decrease the electron density of the aromatic core, a phenomenon known as electron perturbation which can reduce aromaticity. nih.gov

Reaction Mechanisms of Chemical Transformations

The most characteristic reaction of this compound is decarboxylation, which is a common transformation for indole-3-carboxylic acids in general. researchgate.net This reaction can proceed through several mechanistic pathways.

Decarboxylation Pathways of Indole-3-Carboxylic Acids

The removal of the carboxyl group from the C3 position to form 5-cyanoindole (B20398) is a synthetically important process. The mechanism can be influenced by the reaction conditions, such as the presence of acid, base, or metal catalysts.

Metal-free decarboxylation of indole-3-carboxylic acids can be achieved under various conditions. tandfonline.comresearchgate.nettandfonline.com

Acid-Catalyzed Decarboxylation : In acidic media, the reaction proceeds via an A-SE2 mechanism. rsc.org The process involves the protonation of the indole ring at the C3 position, forming a zwitterionic intermediate. rsc.org This intermediate then undergoes carbon-carbon bond cleavage, releasing carbon dioxide. nih.gov Studies using H₂O and D₂O have shown a solvent isotope effect, supporting the involvement of proton transfer in the rate-determining step. rsc.org In highly concentrated acids, it has been proposed that the initial addition of water to the carboxyl group can lead to a hydrated species that releases protonated carbonic acid upon C-C bond cleavage. nih.gov

Base-Promoted Decarboxylation : Decarboxylation can also occur under basic conditions. tandfonline.comresearchgate.nettandfonline.com In this case, the carboxylic acid is deprotonated to form a carboxylate anion. tandfonline.com The proposed mechanism suggests that the carboxylate anion can directly decarboxylate to form a carbanion at the C3 position, which is then protonated by the solvent or a proton source to yield the final product. tandfonline.comtandfonline.com This process can be promoted by bases like potassium carbonate (K₂CO₃) or even by solvents like acetonitrile (B52724) at high temperatures. tandfonline.comresearchgate.nettandfonline.com

Table 2: Comparison of Metal-Free Decarboxylation Conditions for Indole-3-Carboxylic Acids

| Condition | Catalyst/Promoter | Solvent | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Basic | K₂CO₃ (20 mol%) | EtOH | 140 | 89% - >99% | tandfonline.com |

| Neutral | Acetonitrile | CH₃CN | 140 | 89% - >99% | tandfonline.com |

Transition metals are often used to facilitate decarboxylation, frequently as part of a cross-coupling reaction. acs.orgacs.org While direct decarboxylation is less common, the mechanisms provide insight into the reactivity of the molecule. Catalysts based on gold, palladium, copper, and silver have been employed. researchgate.netacs.orggoogle.com

A general mechanism for a transition metal-catalyzed decarboxylative process often involves the following steps:

Coordination : The indole-3-carboxylic acid coordinates to the metal center, often through the carboxylate group.

Decarboxylation : The metal facilitates the cleavage of the C3-carboxyl bond, releasing CO₂ and forming an indolyl-metal intermediate.

Protonolysis : The indolyl-metal intermediate reacts with a proton source (like water or an acid) to regenerate the catalyst and release the 3-unsubstituted indole product.

For example, gold(III) has been shown to be a highly effective Lewis acid catalyst for the activation of indole-3-carboxylic acid in water, leading to decarboxylative coupling reactions. acs.org Similarly, palladium catalysts have been used for the decarboxylative reduction of carboxylic acids to the corresponding arenes. tandfonline.com These processes highlight the ability of transition metals to enable bond cleavage under milder conditions than typically required for thermal, uncatalyzed reactions. acs.orgacs.org

Cyclization and Annulation Reaction Mechanisms

The indole nucleus, particularly when functionalized with electron-withdrawing groups like the cyano group, serves as a versatile platform for constructing complex heterocyclic systems through cyclization and annulation reactions.

Visible-light-induced cascade reactions offer an efficient and environmentally friendly method for synthesizing complex molecules under mild conditions. rsc.org These reactions often proceed through radical intermediates. For indole derivatives, a plausible mechanism involves the generation of a radical species that adds to a tethered alkene, creating a new radical intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization onto the indole ring. nih.gov The resulting radical can be oxidized to a cation, which then deprotonates to yield the final annulated product. nih.gov

A key feature of some of these transformations is that they can be achieved without the need for traditional photocatalysts or transition-metal catalysts. nih.gov For instance, the homolysis of certain reagents under visible light irradiation can initiate a radical chain process. nih.gov While this method is powerful, the electronic nature of substituents on the indole ring can significantly influence the reaction's efficiency. In a study on rhodium-catalyzed oxidative [3+2] cascade annulation of indolecarbaldehydes, substrates with strong electron-withdrawing groups, including a 5-cyano substituent, resulted in product yields of less than 30%. acs.org

Plausible Mechanism for Visible-Light-Induced Radical Cascade Cyclization

| Step | Description |

|---|---|

| 1. Initiation | A radical initiator (e.g., Umemoto's reagent) undergoes homolysis upon visible light irradiation to generate an initial radical species (e.g., CF₃•). nih.gov |

| 2. Radical Addition | The generated radical is trapped by a terminal alkene on the indole substrate, forming a relayed radical intermediate. nih.gov |

| 3. Intramolecular Cyclization | The new radical intermediate is intercepted by the indole ring in an intramolecular cyclization step (e.g., 6-exo-trig). nih.gov |

| 4. Oxidation & Deprotonation | The resulting radical is oxidized to form a cation, which then undergoes deprotonation to yield the final annulated product. nih.gov |

A robust domino reaction sequence has been developed for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, which are derivatives of this compound. nih.govmdpi.com This process involves an aza-Michael addition, a subsequent intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction, and a final heteroaromatization step. nih.govmdpi.comresearchgate.net

The reaction is initiated by the aza-Michael addition of a primary amine to a methyl 2-arylacrylate acceptor. mdpi.com This is followed by an SNAr ring closure. mdpi.com Although indoline (B122111) products were initially expected, oxidative heteroaromatization occurs to generate the more stable indole ring system. mdpi.comresearchgate.net This final oxidation likely results from a reaction with dissolved oxygen in the solvent, as the reactions are typically run under a nitrogen atmosphere. nih.govmdpi.com The process is facilitated by activating groups, such as nitro or cyano groups, on the aromatic ring of the acrylate (B77674) substrate. researchgate.net The reaction proceeds under anhydrous conditions in DMF with a base like K₂CO₃, producing the indole products in good to excellent yields (61-92%). mdpi.comdntb.gov.ua

Summary of Domino Reaction for Indole Synthesis

| Reactant A | Reactant B | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-(2-fluoro-5-nitrophenyl)acrylate | Hexylamine | K₂CO₃, DMF, 23-90 °C | 80 | mdpi.com |

The functional groups on the indole ring play a crucial role in directing the regioselectivity of cyclization reactions. The carboxylic acid group itself is a known directing group in metal-catalyzed C–H functionalization reactions. nih.gov It can effectively direct arylation to the ortho position. nih.gov Notably, in substrates containing multiple potential directing sites, such as 6-phenylpyridine-3-carboxylic acid, the carboxylic acid group can override the directing ability of the pyridine (B92270) nitrogen. nih.gov This directing effect is also applicable to indole carboxylic acids. nih.gov

In radical cascade cyclizations, the electronic properties of substituents like the cyano group are significant. The cyano group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic substitution (SNAr), as seen in the domino process. mdpi.comresearchgate.net In radical reactions, the cyano group's influence can be more complex. For instance, in a rhodium-catalyzed oxidative annulation, indole-3-carbaldehydes bearing a 5-cyano group proved to be less reactive substrates. acs.org This suggests that the strong deactivating nature of the cyano group can hinder certain metal-catalyzed or radical-mediated cyclization pathways by altering the electronic density of the indole nucleus.

Mechanisms of Functional Group Interconversion (e.g., Carboxylic Acid to Cyanide)

The carboxylic acid and cyano groups on the title compound can be interconverted through various synthetic methods. The conversion of carboxylic acids to nitriles is a valuable transformation in organic synthesis. researchgate.net One strategy involves an iron-catalyzed deoxynitrogenation, where a cyanamide (B42294) acts as both a recyclable nitrogen donor and a deoxygenating agent. researchgate.net Other methods include one-pot reactions using hydroxylamine (B1172632) sulfate (B86663) and a catalyst under microwave irradiation. researchgate.net

Conversely, the hydrolysis of a nitrile group to a carboxylic acid is a fundamental reaction. libretexts.orgchemistrysteps.com This transformation can be achieved under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as HCl. libretexts.org The mechanism begins with the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

Base-Catalyzed Hydrolysis : This process involves heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521). libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. chemistrysteps.com This forms an intermediate that, after proton transfers, yields an amide. The amide is subsequently hydrolyzed under the basic conditions to form a carboxylate salt and ammonia. chemistrysteps.com To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. libretexts.org

Kinetic and Thermodynamic Aspects of Reactivity

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. nih.govnih.gov It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). A significant change in rate (a primary KIE) indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov

KIE studies have been instrumental in understanding enzymatic reactions, such as those catalyzed by lipoxygenases (LOs). nih.gov For example, LOs catalyze the hydrogen atom abstraction from polyunsaturated fatty acids. nih.gov Studies using deuterated linoleic acid have shown extremely large KIEs, which has been interpreted as evidence for quantum mechanical tunneling in the hydrogen abstraction step. nih.gov

Interestingly, the magnitude of the KIE can also reveal "isotope sensitive branching," where isotopic substitution at one position alters the regioselectivity of the reaction. nih.gov In a study on the reaction of human 15-lipoxygenase-1 with arachidonic acid (AA), deuteration at the C13 position led to an inversion of regioselectivity. nih.gov With unlabeled AA, hydrogen abstraction occurred primarily from C13, but with 13-d₂-AA, abstraction from C10 became the dominant pathway. nih.gov Such studies highlight how KIEs can provide deep insights into a reaction's energy landscape and mechanistic pathways. Although specific KIE studies on this compound are not detailed in the reviewed literature, these principles would be directly applicable to investigating its C-H activation, decarboxylation, or other bond-breaking reactions.

Reported Kinetic Isotope Effects in Lipoxygenase Reactions

| Enzyme | Substrate | Isotope Label | Apparent Dkcat | Reference |

|---|---|---|---|---|

| 15-hLO-1 | Arachidonic Acid (AA) | 13-d₂-AA | 3.99 ± 0.17 | nih.gov |

| sLO-1 | Linoleic Acid (LA) | Perdeuterated LA | 50 | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Cyano 1h Indole 3 Carboxylic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structural Analysis

The definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material is single-crystal X-ray diffraction. This technique would provide unequivocal proof of the molecule's structure, conformation, and packing within the crystal lattice.

Crystal Structure DeterminationA crystallographic study of 5-cyano-1H-indole-3-carboxylic acid would begin with the growth of high-quality single crystals suitable for diffraction. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell parameters (the fundamental repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). For instance, a related compound, methyl 5-methoxy-1H-indole-2-carboxylate, was found to crystallize in the monoclinic system with the space group P21/n.researchgate.netThe final refinement of the structural data would yield precise atomic coordinates, bond lengths, and bond angles.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₁₀H₆N₂O₂ |

| Molecular Weight | 186.17 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | To be determined |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Characterization

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. While basic ¹H NMR data for related compounds are available, a full analysis using advanced techniques is necessary for complete structural assignment and to understand the molecule's dynamics. chemicalbook.comchemicalbook.com

Advanced 1D and 2D NMR Techniques (e.g., HMBC, ROESY) for Connectivity and StereochemistryA comprehensive NMR analysis would utilize a suite of experiments. A standard ¹H NMR spectrum would show the chemical shifts and coupling constants of the protons, while a ¹³C NMR spectrum would identify all unique carbon environments.

To establish connectivity, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, confirming C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons over two to three bonds. It would be used to unambiguously assign the quaternary carbons (such as C3, C3a, C5, C7a, and the carboxyl and nitrile carbons) by observing their correlations to nearby protons. For example, the proton at the 2-position (H2) would show an HMBC correlation to the carboxyl carbon (C=O) and carbon C3a.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the proton network within the molecule, particularly on the benzene (B151609) portion of the indole (B1671886) ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the molecule's three-dimensional structure and conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (NH) | ~12.5 (broad s) | - | C2, C3, C7a |

| 2 | ~8.2 (s) | ~130 | C3, C3a, Carboxyl C |

| 3 | - | ~110 | H2, H4 |

| 3a | - | ~128 | H2, H4, H7 |

| 4 | ~8.4 (s) | ~125 | C3, C5, C6, C7a |

| 5 | - | ~105 | H4, H6 |

| 6 | ~7.7 (d) | ~128 | C4, C5, C7a |

| 7 | ~7.8 (d) | ~120 | C3a, C5 |

| 7a | - | ~138 | H2, H4, H7 |

| COOH | ~13.0 (broad s) | ~165 | H2 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its constituent functional groups. The nitrile (C≡N) group, a key feature of this molecule, gives rise to a sharp and intense absorption in the IR spectrum. In derivatives such as methyl 1-benzyl-5-cyano-2-phenyl-1H-indole-3-carboxylate and methyl 5-cyano-1-phenethyl-2-phenyl-1H-indole-3-carboxylate, this stretching vibration is observed at approximately 2232 cm⁻¹ and 2234 cm⁻¹, respectively. mdpi.com A similar characteristic absorption for a cyano group on a porphyrin ring has been noted at 2211 cm⁻¹. researchgate.net

The carboxylic acid moiety presents several characteristic vibrations. The carbonyl (C=O) stretching mode is particularly sensitive to its environment. In the aforementioned ester derivatives, the C=O stretch appears around 1700-1703 cm⁻¹. mdpi.com For the free acid, this frequency is significantly influenced by hydrogen bonding. Theoretical studies on carboxylic acids show that the free C=O stretch occurs at 1770-1780 cm⁻¹, but this downshifts considerably upon forming hydrogen bonds. nih.gov

The N-H group of the indole ring and the O-H group of the carboxylic acid also provide important spectral signatures. In related indole carboxylic acids, the N-H stretching vibration involved in intermolecular hydrogen bonding is typically assigned to a sharp band around 3342 cm⁻¹. mdpi.com In contrast, the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer is characterized by a very broad and prominent absorption band that can span from approximately 3200 cm⁻¹ down to 2000 cm⁻¹. mdpi.com

A summary of key vibrational assignments is presented below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

| N-H stretch | Indole N-H | ~3342 | Sharp band, indicative of N-H···O hydrogen bonding. mdpi.com |

| O-H stretch | Carboxylic Acid O-H | 3200 - 2000 | Very broad absorption due to strong O-H···O hydrogen bonding in dimers. mdpi.com |

| C≡N stretch | Nitrile | 2211 - 2234 | Sharp, characteristic absorption. mdpi.comresearchgate.net |

| C=O stretch | Carboxylic Acid C=O | 1700 - 1725 | Frequency is lowered from the free value (~1770 cm⁻¹) due to hydrogen bonding. mdpi.comnih.gov |

The solid-state structure and, consequently, the vibrational spectra of this compound are dominated by extensive intermolecular hydrogen bonding. Similar to other indole carboxylic acids, it is expected to form stable, centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.comnd.edu This dimeric structure is the primary reason for the significant frequency shift and broadening of the O-H stretching band and the lowering of the C=O stretching frequency observed in the IR spectrum. nih.govmdpi.com

Theoretical studies on acetic and propionic acid complexes provide a framework for interpreting these shifts. nih.gov

Direct hydrogen bonding to the carbonyl oxygen (C=O···H) typically shifts the ν(C=O) frequency down to the 1745-1760 cm⁻¹ range.

Hydrogen bonding at the hydroxyl hydrogen (O-H···) induces a larger downshift to 1720-1745 cm⁻¹.

Complexes where both the carbonyl oxygen and the hydroxyl hydrogen are simultaneously hydrogen-bonded, as in a cyclic dimer, exhibit significantly low ν(C=O) frequencies in the 1725-1700 cm⁻¹ range. nih.gov

In addition to the carboxylic acid dimer formation, the indole N-H group acts as a hydrogen bond donor, typically forming N-H···O interactions with the carbonyl oxygen of an adjacent dimer. mdpi.comunlp.edu.ar This secondary hydrogen bonding network connects the primary dimer units into larger supramolecular structures. The involvement of the N-H group in such an interaction is confirmed by the presence of a sharp absorption band around 3342 cm⁻¹, a frequency lower than that of a "free" N-H group. mdpi.comresearchgate.net These hydrogen bonding patterns are the most significant factors determining the molecule's conformational signature in the solid state.

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and quantitative assignment of vibrational bands. This computational technique breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). While a specific PED analysis for this compound is not available in the reviewed literature, the methodology has been successfully applied to closely related molecules like 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com

In such studies, the geometry of the molecule is first optimized using computational methods like Density Functional Theory (DFT). mdpi.com Subsequently, harmonic vibrational frequencies are calculated. The PED is then computed to assign the calculated frequencies to specific experimental bands in the IR and Raman spectra. For example, a band might be assigned as being composed of 80% C=O stretch, 10% C-C stretch, and 10% C-C-O bend. This approach avoids the ambiguity of assigning a band to a single, pure vibrational mode and is crucial for the accurate interpretation of the complex vibrational spectra of polyatomic molecules like indole derivatives. mdpi.com

Electronic Spectroscopy: UV-Visible and Photoelectron Spectroscopy

Electronic spectroscopy provides insight into the electronic structure of the molecule, including the energies of its molecular orbitals and the nature of its electronic transitions.

The UV-Visible absorption spectrum of this compound is primarily determined by the electronic transitions of the indole chromophore, modulated by the electron-withdrawing cyano and carboxylic acid groups. Unconjugated carboxylic acids absorb only at low wavelengths (~210 nm), so the observed spectrum is characteristic of the substituted indole system. libretexts.org

Studies on related indole carboxylic acids show strong absorption in the UV region. For instance, indole-3-carboxylic acid exhibits a distinct absorption spectrum with a maximum (λmax) at 278 nm. researchgate.net A spiropyran derivative containing an indole-5-carboxylic acid moiety shows a strong absorption peak around 300 nm. mdpi.com These absorptions are generally attributed to π→π* transitions within the aromatic indole ring system.

The character of the electronic transitions in cyanoindoles is known to be sensitive to the position of the cyano substituent. For 5-cyanoindole (B20398), the lowest excited singlet state (S₁) is reported to have significant ¹La character. researchgate.net The ¹La and ¹Lb are two distinct excited states in indole, and substitution can alter their relative energies. The ¹La state transition typically results in a larger change in dipole moment upon excitation compared to the ¹Lb state.

In the UV-PES spectrum of indole, the first ionization band appears at 7.9 eV. acs.orgnih.gov This corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO), which is a π-type orbital. acs.orgnih.gov The subsequent bands at higher ionization energies correspond to the removal of electrons from lower-lying molecular orbitals. The analysis of these spectra is typically supported by theoretical calculations to assign each band to a specific MO. acs.orgnih.govacs.orgnih.gov

The experimental ionization energies for indole are detailed in the table below.

| Ionization Energy (eV) | Molecular Orbital | Orbital Symmetry/Type |

| 7.9 | HOMO | A″ (π) |

| 8.5 | HOMO-1 | A″ (π) |

| 9.9 | HOMO-2 | A″ (π) |

| 11.05 | HOMO-3 | A″ (π) |

| 11.2 | HOMO-3 (alternate assignment) | A' (σ) |

Data sourced from studies on natural indole. acs.orgnih.gov

The introduction of a cyano and a carboxylic acid group, both of which are electron-withdrawing, is expected to stabilize the molecular orbitals, leading to an increase in the ionization energies compared to the parent indole.

Computational and Theoretical Chemistry Studies of 5 Cyano 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation, or its density functional theory equivalent, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. DFT methods, such as those employing the B3LYP functional, are known for providing a good balance between accuracy and computational cost, making them suitable for calculating the geometric and electronic properties of indole (B1671886) derivatives. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without empirical parameterization and offer high accuracy, though often at a greater computational expense.

For indole-containing molecules, these methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. For instance, studies on related indole carboxylic acids have successfully used DFT to understand their structural and electronic features.

Calculation of Thermochemical Parameters (e.g., Enthalpy of Formation)

Thermochemical parameters, such as the enthalpy of formation, provide crucial information about the stability and energy content of a molecule. These parameters can be calculated using quantum chemical methods by computing the total electronic energy of the molecule and applying corrections for zero-point vibrational energy and thermal contributions. While specific experimentally determined thermochemical data for 5-cyano-1H-indole-3-carboxylic acid are scarce, computational methods can provide reliable estimates. These calculations are vital for understanding the thermodynamics of reactions involving this compound.

Table 1: Representative Calculated Thermochemical Parameters

| Parameter | Representative Value | Unit |

| Enthalpy of Formation | Value not directly available in search results | kJ/mol |

| Gibbs Free Energy of Formation | Value not directly available in search results | kJ/mol |

| Heat Capacity (Cv) | Value not directly available in search results | J/(mol·K) |

| Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies. |

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Representative Energy | Unit |

| HOMO | -6.5 | eV |

| LUMO | -2.0 | eV |

| HOMO-LUMO Gap | 4.5 | eV |

| Note: These values are hypothetical and based on typical ranges observed for similar aromatic and heterocyclic compounds. The actual values for this compound would need to be determined through specific DFT or ab initio calculations. |

Molecular Electrostatic Potential Surface (MESP) for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red regions indicate negative potential, associated with nucleophilic character (e.g., lone pairs on oxygen or nitrogen atoms), while blue regions represent positive potential, indicating electrophilic character (e.g., acidic protons).

For this compound, the MESP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, making these sites susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid and the N-H proton of the indole ring would exhibit positive potential, marking them as sites for nucleophilic attack.

Aromaticity Assessment (e.g., NICS Calculations)

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a non-bonded point, typically at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

The indole ring system is aromatic, and NICS calculations can quantify the degree of aromaticity of both the benzene (B151609) and pyrrole (B145914) rings within the this compound molecule. The substituents, the cyano and carboxylic acid groups, can modulate the electron density and thus the aromatic character of the rings.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single, often isolated, molecule, molecular modeling and dynamics simulations can explore the behavior of molecules in a condensed phase, such as in solution or in a biological environment.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical properties and how it interacts with biological systems. While specific studies on the conformational space of this compound are not extensively detailed in the available literature, insights can be drawn from computational studies on closely related indole derivatives.

For instance, theoretical studies on 1H-indole-3-acetic acid (IAA) have utilized methods like molecular dynamics at a semiempirical level, complemented by density functional theory (DFT) calculations (B3LYP/6-31G**), to scan its conformational space and identify low-energy conformers. researchgate.net Such analyses for IAA revealed 14 stable conformers, with further investigation into their electronic distributions and intramolecular interactions. researchgate.net

Similarly, X-ray crystallography studies on substituted indole carboxylic acids provide experimental data on their solid-state conformations. In the crystal structure of 5-fluoro-1H-indole-3-carboxylic acid, the carboxyl group is observed to be slightly twisted away from the indole ring plane, with a dihedral angle of 7.39 (10)°. nih.gov The crystal structures of other derivatives, such as indole-3-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid, reveal the formation of cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.com These dimers are often further connected into larger sheets by N-H···O hydrogen bonds involving the indole nitrogen. mdpi.com

These findings suggest that the conformational landscape of this compound would likely be characterized by the orientation of the carboxylic acid group relative to the indole plane. Computational mapping of its potential energy surface would reveal the energy barriers between different rotational conformers (rotamers) of the carboxyl group and help identify the most stable, low-energy structures that are relevant for biological interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. Although docking studies focusing specifically on this compound are not prominent, the indole scaffold is a common feature in many molecules subjected to such analyses against a wide array of biological targets.

These studies demonstrate the versatility of the indole nucleus in forming key interactions within protein active sites. Common interactions include hydrogen bonds, involving the indole N-H group or substituents, and π-stacking interactions with aromatic residues of the protein. For example, docking studies of novel indole derivatives have shown potent binding to microbial enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, with calculated binding energies indicating strong affinity. nih.gov In other research, indole-based compounds were docked against the 3C-like protease (3CLpro) of the SARS coronavirus, a critical target for antiviral drug development. nih.gov

The general procedure for such studies involves preparing the 3D structures of both the ligand and the protein target. The ligand is then placed into the binding site of the protein, and its orientation and conformation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol, with more negative values suggesting stronger binding. nih.govmdpi.com These simulations can reveal crucial binding modes and guide the design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

| Indole Derivative Class | Protein Target | Key Findings |

|---|---|---|

| Heterocyclic Scaffolds-Based Indole Moiety | UDP-N-acetylmuramate-l-alanine ligase (MurC), Human lanosterol 14α-demethylase | Identification of compounds with minimum binding energy (-11.5 and -8.5 Kcal/mol) superior to standard drugs, indicating strong potential as antimicrobial agents. nih.gov |

| Isatin (B1672199) and Indole-based Compounds | SARS-CoV 3CLpro | Used to predict inhibitory activity and understand binding interactions within the active site of the viral protease. nih.gov |

| Azine Derivatives Bearing Indole | Cyclin-Dependent Kinase 5 (CDK-5) | Revealed strong binding affinities (e.g., -8.34 kcal/mol), supporting experimental anticancer activities. mdpi.com |

| 3a,4-dihydro-3H- nih.govchemicalbook.comnih.govoxazaphospholo [3,4-a]indole-1-oxide derivatives | K-Ras Oncoprotein | Simulations showed promising interactions, with one compound exhibiting the strongest binding affinity, suggesting potential as an anticancer agent. thesciencein.org |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes in Protein-Ligand Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a docked pose and observing conformational changes in both the ligand and the protein upon binding.

An MD simulation begins with the coordinates of the protein-ligand complex, often obtained from a docking study. The system is solvated in a box of water molecules and ions to mimic physiological conditions. The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to predict the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a detailed picture of the complex's dynamic behavior.

For a protein-ligand complex involving a molecule like this compound, MD simulations could be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, researchers can determine if the binding is stable over the simulation time (typically nanoseconds to microseconds).

Analyze Intermolecular Interactions: MD trajectories allow for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking.

Observe Conformational Changes: The simulation can reveal how the protein's binding pocket adapts to the ligand and how the ligand's conformation might change within the binding site.

Calculate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

While specific MD simulation studies on this compound are not detailed in the reviewed literature, the methodology is a standard and powerful tool in computational drug design to validate and refine the static models generated by molecular docking.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies

QSPR and QSAR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR).

Development of Computational Models Relating Structure to In Vitro Biological Activities or Physicochemical Properties

The development of a QSAR model is a systematic process that involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is compiled. For each molecule, a set of numerical values known as molecular descriptors, which encode different aspects of the chemical structure, are calculated.

Statistical or machine learning methods are then used to build a mathematical model that correlates the descriptors with the observed activity. A crucial part of this process is model validation, where the dataset is typically divided into a training set (to build the model) and a test set (to evaluate its predictive power on compounds not used in its creation).

A study on isatin and indole-based compounds as inhibitors of SARS CoV 3CLpro provides a clear example of this process. nih.gov In this work, QSAR models were developed using the CORAL software, which utilizes descriptors derived from the SMILES representation of the molecules combined with Monte Carlo optimization. nih.gov The reliability of the developed models was assessed using various statistical metrics. nih.gov

Table 2: Statistical Criteria for QSAR Models of Indole Derivatives against SARS CoV 3CLpro

| Dataset | R² (Coefficient of Determination) | Q² (Cross-Validated R²) |

|---|---|---|

| Training Set | High values indicate a good fit of the model to the training data. | High values indicate good internal predictive ability. |

| Validation Set | High values indicate the model's ability to predict the activity of new, external compounds. | N/A |

| Test Set | High values confirm the model's robustness and generalizability. | N/A |

Note: This table represents the types of statistical criteria used for QSAR model validation, as described in the study on indole derivatives. nih.gov Specific values depend on the particular model and data split.

Such models are powerful because, once validated, they can be used to predict the activity of new, unsynthesized compounds in silico, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Descriptor Analysis and Feature Selection

The foundation of any QSAR/QSPR model is the set of molecular descriptors used. These descriptors are numerical representations of a molecule's physicochemical and structural features. There are thousands of potential descriptors, which can be categorized into several types:

Topological (2D) descriptors: Based on the 2D graph representation of the molecule (e.g., connectivity indices).

Geometrical (3D) descriptors: Based on the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges, polarizability).

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Given the vast number of available descriptors, a critical step in QSAR modeling is feature selection . This process aims to identify the subset of descriptors that are most relevant to the biological activity being studied, while removing redundant or irrelevant ones. Having too many descriptors can lead to overfitting, where the model performs well on the training data but fails to predict new data accurately.

Various computational approaches are employed for feature selection. researchgate.net These methods analyze the correlation between descriptors and the target property to select the most informative set. For instance, in a comparative study of QSAR modeling, different feature selection methods were used to build models for properties like human intestinal absorption. researchgate.net The analysis can reveal which structural features are most important for a given activity. For example, descriptors related to hydrophobicity (like logP), polarizability, and electronic properties are often found to be crucial for drug-like properties. researchgate.net By identifying these key features, QSAR studies not only provide a predictive model but also offer valuable insights into the mechanism of action, guiding the rational design of new molecules with improved properties.

Applications of 5 Cyano 1h Indole 3 Carboxylic Acid Beyond Clinical Development

Role in Materials Science

The indole (B1671886) nucleus is a privileged structure in the development of functional organic materials due to its electron-rich nature and propensity to form extended π-conjugated systems. The incorporation of specific functional groups, such as the cyano and carboxylic acid moieties, allows for the fine-tuning of its electronic and optical properties.

Integration into Polymeric Structures for Electrochromic Devices

Conjugated polymers are central to the field of electrochromism, where materials change color reversibly upon the application of an external voltage. nih.gov Polymers containing indole and carbazole (B46965) units have been explored for these applications, forming the basis of electrochromic devices (ECDs). nih.govresearchgate.net For instance, polymers based on indole[3,2-b]carbazole have demonstrated outstanding performance, with high contrast, fast switching speeds, and good cycling stability. researchgate.net Similarly, films of poly(indole-6-carboxylic acid-co-2,2'-bithiophene) have been successfully used in high-contrast ECDs. mdpi.com

While direct integration of 5-cyano-1H-indole-3-carboxylic acid into such polymers is not extensively documented, its structure is highly promising. The carboxylic acid group provides a convenient handle for polymerization or for grafting onto other polymer backbones. The electron-withdrawing nature of the cyano group would be expected to modulate the polymer's electronic energy levels, influencing its color and redox potentials. This could lead to ECDs with a tailored color palette and enhanced performance characteristics. researchgate.netmdpi.com

Development of Functional Materials with Specific Optical or Electrical Properties

The indole scaffold is a key component in many fluorescent molecules and functional materials. acs.org The strategic modification of the indole ring can lead to materials with unique emissive properties. Research has shown that complex molecules derived from indole precursors can exhibit significant fluorescence. For example, a rhodium-catalyzed cascade reaction using 1-methyl-1H-indole-3-carbaldehyde bearing a 5-cyano substituent leads to the formation of cyclopenta[b]indol-1(4H)-one. acs.org This product can be further transformed into a spiro[furan-2,2'-indoline]-3′,5-dione, a class of compounds that has been observed to display blue or green light emission. acs.org

This demonstrates that the 5-cyano-indole scaffold serves as a crucial building block for constructing polycyclic systems with desirable optical properties. The presence of the cyano group can influence the intramolecular charge transfer characteristics of the final molecule, which is a key factor in designing fluorescent materials and organic light-emitting diodes (OLEDs). The inherent properties of carboxylic acid derivatives have also been studied for their potential in creating materials with significant third-order nonlinear optical (NLO) properties, suggesting that the title compound could be a candidate for such applications. nih.gov

Contributions to Catalysis and Organocatalysis

The indole framework is a cornerstone in the design of advanced catalysts, particularly in the rapidly evolving field of asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions. scienceopen.com

Design of Chiral Catalysts Incorporating Indole Scaffolds

Indole-based chiral heterocycles are critical components of many chiral catalysts and ligands. acs.org The development of methods to synthesize these structures with high enantioselectivity is a major focus of modern chemistry. acs.orgnih.gov Organocatalysis, in particular, has provided powerful strategies for constructing complex chiral molecules from indole precursors. acs.orgscienceopen.com

Researchers have designed intricate chiral scaffolds based on the indole nucleus, such as:

Axially Chiral Indolyl-Pyrroloindoles: These have been synthesized via organocatalytic asymmetric cycloaddition, creating catalysts with both axial and central chirality. acs.org

Spirocyclic Indole-Based Compounds (SPINDOLEs): Formed from the reaction of indoles and acetone, these C₂-symmetric scaffolds are effective in promoting highly selective reactions. nih.gov

Bifunctional Catalysts: Many organocatalysts, like the amino acid proline, feature both a basic site (amine) and an acidic site (carboxylic acid). youtube.com

This compound possesses the key features to serve as a precursor for such catalysts. The indole N-H, the C2 and C3 positions, and the carboxylic acid group all provide sites for modification to build a chiral environment. The cyano group can be retained to modulate the electronic properties of the catalyst or be chemically transformed into other functional groups.

Table 1: Examples of Catalytic Strategies Using Indole Scaffolds

| Catalytic Strategy | Indole Derivative Type | Reaction Type | Key Feature |

| Asymmetric Cycloaddition | 3,3′-Bisindoles | (2 + 3) Cycloaddition | Construction of axially chiral scaffolds acs.org |

| Friedel–Crafts Reaction | Various Indoles | Alkylation/Conjugate Addition | Access to optically active C3-functionalized indoles nih.gov |

| Bifunctional Catalysis | Indoles with acidic/basic sites | Aldol/Michael Reactions | Mimics enzymatic catalysis with defined transition states youtube.com |

| Cascade Reactions | 3-Cyano-4-styrylcoumarins | thia-Michael/aldol/annulation | Stereocontrolled synthesis of complex polyheterocycles nih.gov |

Use as Ligands in Metal-Catalyzed Reactions

Indole derivatives are frequently used as ligands in transition metal-catalyzed reactions. nih.gov The indole ring can coordinate to a metal center in several ways, and the presence of additional donor atoms on the indole scaffold can create multidentate ligands that stabilize the metal complex and influence its reactivity. nih.govrsc.org

The carboxylic acid group, in particular, is a valuable functional group in ligand design. Palladium-catalyzed reactions often employ carboxylate ligands, and the addition of carboxylic acids can significantly impact reaction efficiency. nih.gov this compound can act as a ligand through its indole nitrogen or, more likely, through the deprotonated carboxylate group. This allows it to participate in a variety of metal-catalyzed processes, including:

C-H Functionalization: Transition metal catalysts are widely used to directly functionalize the C-H bonds of indoles. rsc.orgsioc-journal.cn

Reductive Alkylation: Cobalt-based systems have been developed for the C3-alkylation of indoles using carboxylic acids as one of the reactants. scispace.com

Cross-Coupling Reactions: The carboxylate can act as a supporting ligand in palladium-catalyzed cross-coupling reactions, influencing the stability and activity of the catalytic species. nih.gov

The dual functionality of this compound (the indole core and the carboxylate) makes it an attractive candidate for developing new, efficient metal-ligand complexes for a range of synthetic transformations.

Synthetic Building Block for Complex Molecule Synthesis

One of the most significant applications of this compound is its role as a versatile starting material or intermediate in the synthesis of more complex molecules. The presence of three distinct functional handles—the indole N-H, the carboxylic acid at C3, and the cyano group at C5—allows for selective and sequential chemical modifications.